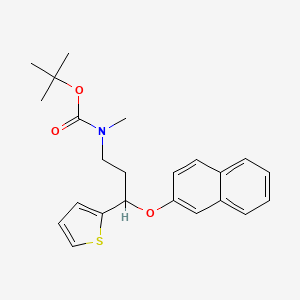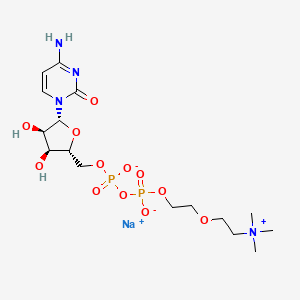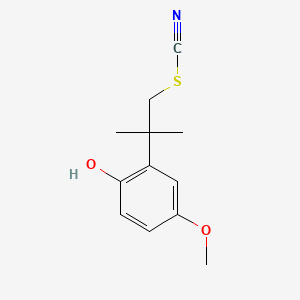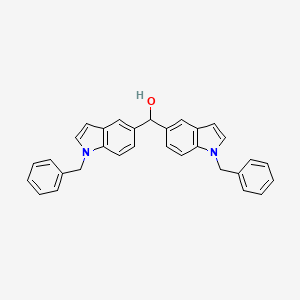
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-((E)-3-hydroxy-5-(sulfooxy)styryl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resveratrol 3-Sulfate-4’-glucuronide is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The metabolite Resveratrol 3-Sulfate-4’-glucuronide is formed through the processes of sulfation and glucuronidation, which enhance the solubility and excretion of resveratrol in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3-Sulfate-4’-glucuronide typically involves the selective protection and deprotection of hydroxyl groups on the resveratrol molecule. One common method includes the use of chemical or enzymatic hydrolyses to obtain the required diesters from resveratrol triesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Another approach involves the use of regiospecifically silylated derivatives or enzymatic transesterification .
Industrial Production Methods
Industrial production of Resveratrol 3-Sulfate-4’-glucuronide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific enzymes or chemical reagents to facilitate the selective modification of resveratrol. The process may also involve purification steps such as preparative high-performance liquid chromatography (HPLC) to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Resveratrol 3-Sulfate-4’-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the sulfate or glucuronide groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Resveratrol 3-Sulfate-4’-glucuronide. These products can have different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: The compound is used as a model to study the metabolism and biotransformation of polyphenolic compounds.
Biology: It is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is explored for its use in nutraceuticals and functional foods due to its health-promoting properties
Mécanisme D'action
The mechanism of action of Resveratrol 3-Sulfate-4’-glucuronide involves its interaction with various molecular targets and pathways. It is known to activate the peroxisome proliferator-activated receptor γ coactivator (PGC1α) through nicotinamide dinucleotide (NAD)-dependent deacetylase sirtuin-1 (SIRT1), leading to improved insulin sensitivity and mitochondrial biogenesis . Additionally, it exhibits anti-inflammatory activity by counteracting inflammatory challenges in macrophages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Resveratrol 3-Sulfate-4’-glucuronide include:
- Resveratrol-4’-glucuronide
- Resveratrol-3-glucuronide
- Resveratrol-3-sulfate
- Dihydroresveratrol
Uniqueness
Resveratrol 3-Sulfate-4’-glucuronide is unique due to its dual modification with both sulfate and glucuronide groups, which enhances its solubility and excretion. This dual modification also influences its biological activity and potential therapeutic effects, making it distinct from other resveratrol metabolites .
Propriétés
Formule moléculaire |
C20H20O12S |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
Clé InChI |
ZHTVMOZPBFOELE-OTPOQTMVSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)


![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)






![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
